molecular formula C9H11NO4 B8195335 Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B8195335
M. Wt: 197.19 g/mol
InChI Key: LNGNMSRHYCEECQ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a versatile dihydropyridine derivative utilized in organic synthesis and pharmaceutical research. Compounds within this class serve as critical synthetic intermediates and building blocks for the preparation of more complex nitrogen-containing heterocycles . The 4-oxo-1,4-dihydropyridine-3-carboxylic acid scaffold is a recognized pharmacophore, present in various bioactive molecules and drugs . Its high reactivity provides researchers easy access to diverse compound libraries, including 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates, which are valuable for screening in medicinal chemistry programs . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

ethyl 3-hydroxy-6-methyl-2-oxo-1H-pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-9(13)6-4-5(2)10-8(12)7(6)11/h4,11H,3H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGNMSRHYCEECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The foundational synthesis involves acid-catalyzed condensation of diethyl oxalacetate and chloroacetone, as reported by Stadlbauer et al.. This method forms the pyridone core through cyclization under mild conditions.

Procedure:

  • Reactants :

    • Diethyl oxalacetate (1 eq.)

    • Chloroacetone (1.05 eq.)

    • Catalyst: AlCl₃ (0.09 eq.)

    • Solvent: Dry tetrahydrofuran (THF)

  • Conditions :

    • Ammonia gas bubbled through the mixture for 40 minutes.

    • Stirred at 23°C for 4 days.

  • Workup :

    • Centrifugation, acid quenching (6M HCl), and filtration yield the product as a beige solid.

Data Table: Reaction Parameters and Outcomes

ParameterValueSource
Yield19%
Reaction Time4 days
Key ByproductsUnreacted oxalacetate
Purification MethodRecrystallization (ethanol)

Mechanistic Insight :
The reaction proceeds via enamine intermediate formation, followed by AlCl₃-catalyzed cyclodehydration to afford the dihydropyridone scaffold.

Mo(CO)₆-Mediated Ring Expansion of Isoxazole Derivatives

Reaction Overview

A Mo(CO)₆-catalyzed ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates provides modular access to 4-oxo-dihydropyridines. Adaptation to ethyl esters enables synthesis of the target compound.

Procedure:

  • Reactants :

    • Methyl 2-(isoxazol-5-yl)-3-oxopropanoate (1 eq.)

    • Mo(CO)₆ (0.1 eq.)

    • Solvent: Toluene

  • Conditions :

    • Reflux at 110°C under nitrogen for 12–24 hours.

  • Workup :

    • Column chromatography (hexane/ethyl acetate) isolates the product.

Data Table: Optimization of Ring Expansion

ParameterValueSource
Yield (ethyl analog)45–72%
Temperature110°C
Catalyst Loading10 mol%
Selectivity>95% (for 4-oxo products)

Advantages :

  • Tolerance for diverse substituents at positions 2 and 6.

  • Scalable under continuous flow conditions.

Hydroxypyridinone Alkylation and Functionalization

Reaction Overview

Functionalization of preformed hydroxypyridinones via N- or O-alkylation provides a late-stage diversification route.

Procedure:

  • Starting Material :

    • 3-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

  • Esterification :

    • Treatment with ethanol/H₂SO₄ under reflux (6 hours).

  • Alkylation :

    • Benzyl bromide (1.5 eq.) with DBU in isopropanol at 83°C.

Data Table: Alkylation Outcomes

ParameterValueSource
Esterification Yield98%
O-Benzylation Yield56%
N-Alkylation Yield35% (tert-butyl iodoacetate)

Challenges :

  • Competing O- vs. N-alkylation requires careful base selection (e.g., DBU favors O-alkylation).

Alternative Cyclocondensation Approaches

Knorr-Type Cyclization

Cyclocondensation of β-ketoesters with ammonia or ammonium acetate offers a classical route, though with moderate yields.

Procedure:

  • Reactants :

    • Ethyl 3-aminocrotonate (1 eq.)

    • Ethyl acetoacetate (1 eq.)

  • Conditions :

    • Reflux in xylene with molecular sieves (4Å) for 24 hours.

Data Table: Cyclocondensation Performance

ParameterValueSource
Yield37–46% (methyl esters)
ByproductsOligomeric condensation products

Comparative Analysis and Optimization Strategies

Yield and Efficiency Comparison

MethodYield (%)ScalabilityComplexity
Stadlbauer Condensation19ModerateLow
Mo(CO)₆ Ring Expansion45–72HighModerate
Hydroxypyridinone Route35–56ModerateHigh
Knorr Cyclization37–46LowModerate

Optimization Recommendations :

  • Catalyst Screening : Replace AlCl₃ with FeCl₃ or Bi(OTf)₃ to improve Stadlbauer method yields.

  • Solvent Effects : Use DMF or DMAc in Mo(CO)₆-mediated reactions to enhance solubility.

  • Microwave Assistance : Reduce Knorr cyclization time from 24 hours to 30 minutes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that derivatives of 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

2. Antioxidant Properties
The compound has been studied for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals can be beneficial in formulations aimed at reducing cellular damage caused by oxidative stress .

3. Anti-inflammatory Effects
this compound has shown promise in reducing inflammation in biological models. This property could lead to its application in therapies for chronic inflammatory conditions .

Agriculture

1. Pesticide Development
The compound's chemical structure allows it to interact with biological systems effectively, making it a candidate for developing new pesticides. Its efficacy against specific pests can be optimized through chemical modifications to enhance its activity while minimizing environmental impact .

2. Plant Growth Regulators
Research indicates that this compound may function as a plant growth regulator, promoting growth and improving yield in various crops. This application is particularly relevant in sustainable agriculture practices where the use of synthetic chemicals is minimized .

Materials Science

1. Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers with unique properties. These polymers can be tailored for specific applications such as coatings, adhesives, and composites that require enhanced durability and resistance to environmental factors .

2. Nanomaterials
The compound's reactivity allows it to be incorporated into nanomaterials, which can be used in various applications including drug delivery systems and sensors. The ability to functionalize nanoparticles with this compound can lead to improved performance in targeted therapies and diagnostics .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Significant inhibition of bacterial growth observed in vitro.
Antioxidant Properties Effective scavenging of free radicals demonstrated in assays.
Pesticide Development Enhanced efficacy against common agricultural pests noted in trials.
Polymer Synthesis Successful incorporation into polymer matrices with improved properties.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

The dihydropyridine core allows for diverse functionalization. Key analogs and their differences are outlined below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups References
Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate -OH (3), -CH₃ (6), -COOEt (4) C₁₀H₁₃NO₄ 211.22 Hydroxyl, ester
Ethyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate -CN (3), -Ph (6), -COOEt (4) C₁₆H₁₄N₂O₃ 282.29 Cyano, ester, phenyl
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate -CF₃ (6), -CH₃ (4), -COOEt (3) C₁₁H₁₂F₃NO₃ 263.21 Trifluoromethyl, ester
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate -CH₃ (1), -COOEt (4) C₉H₁₁NO₃ 181.19 Methyl (N-position), ester

Functional Group Impact on Properties

  • Hydroxyl vs.
  • Trifluoromethyl Substitution : The trifluoromethyl group in Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate introduces strong electronegativity and lipophilicity, which may enhance bioavailability in drug design .

Physicochemical Properties

  • Trifluoromethyl-substituted analogs may show lower boiling points due to increased volatility from fluorine atoms .
  • Solubility: Hydroxyl-containing derivatives are expected to have higher aqueous solubility compared to cyano- or trifluoromethyl-substituted analogs, though empirical data are lacking in the provided evidence.

Biological Activity

Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS: 267876-32-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antiviral, antibacterial, and anticancer activities, supported by data tables and relevant case studies.

  • Molecular Formula : C₉H₁₁NO₄
  • Molecular Weight : 197.19 g/mol
  • Melting Point : 216–222 °C
  • Purity : Minimum 95% .

Antiviral Activity

Research indicates that derivatives of dihydropyridine compounds exhibit notable antiviral properties. Specifically, studies have shown that ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine derivatives can inhibit viral replication in various models:

CompoundVirus TargetActivityReference
Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridineTobacco Mosaic VirusSignificant reduction in viral titer
Ethyl derivativesHerpes Simplex Virus (HSV)High anti-HSV activity
Ethyl derivativesHepatitis A Virus (HAV)Effective at low concentrations

In a study evaluating the antiviral potential of various dihydropyridine compounds, ethyl derivatives demonstrated a protective effect against viral infections with mechanisms involving interference with viral entry and replication processes.

Antibacterial Activity

The antibacterial properties of ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine derivatives have also been explored. Compounds in this class were tested against several bacterial strains:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15.0 ± 1.5
Escherichia coli12.0 ± 1.0

These findings suggest that the compound has moderate antibacterial activity, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of dihydropyridine derivatives. Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine has been shown to induce apoptosis in cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of ActionReference
HeLa (cervical cancer)20 µMInduction of apoptosis via mitochondrial pathway
MCF7 (breast cancer)25 µMCell cycle arrest and apoptosis induction

The anticancer activity is attributed to the compound's ability to interact with cellular pathways involved in cell survival and proliferation.

Case Studies

  • Antiviral Efficacy Study : A comprehensive study conducted on tobacco mosaic virus showed that ethyl 3-hydroxy derivatives reduced viral load significantly compared to untreated controls. The study utilized a concentration range from 100 to 500 μg/mL, demonstrating dose-dependent efficacy.
  • Antibacterial Screening : In a series of tests against common pathogens, the compound exhibited varying degrees of effectiveness, with notable results against Staphylococcus aureus and Escherichia coli. These findings were corroborated by standard disk diffusion methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Reactant of Route 2
Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.